molecular formula C9H10ClNO2 B2505316 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride CAS No. 1803584-62-4

5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2505316
CAS No.: 1803584-62-4
M. Wt: 199.63
InChI Key: PVVHGTFHVIVYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-Cyclopenta[c]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The carboxylic acid group at position 6 and the hydrochloride salt enhance its solubility and reactivity, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-6-1-2-10-5-8(6)4-7;/h1-2,5,7H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVHGTFHVIVYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-62-4
Record name 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride typically involves the cyclocondensation of 2,3-cyclopentenopyridine analogues. One efficient method includes the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water, yielding high chemoselectivity . Another approach involves the multicomponent reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The fused cyclopentane-pyridine system participates in cycloaddition and ring-expansion reactions. Key observations include:

Reaction TypeConditionsProductMechanism NotesSource
Oxidative cyclizationPd(OAc)₂, O₂ atmosphere, 130°CPyrazolo[1,5-a]pyridine derivativesInvolves enol addition followed by oxidative dehydrogenation
Ring-opening with β-ketoestersAcetic acid, ethanol, 18h refluxTetrahydropyrido[1,2-b]indazolesNucleophilic attack at the pyridine nitrogen

These reactions leverage the pyridine ring’s electrophilicity and the cyclopentane’s strain to form polycyclic scaffolds .

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group undergoes classical transformations, though direct experimental data for this specific compound requires extrapolation from analogs:

ReactionReagents/ConditionsExpected ProductNotes
EsterificationROH, H⁺ (e.g., HCl)Cyclopenta[c]pyridine-6-carboxylate estersEnhanced by HCl catalysis due to protonation of pyridine
AmidationSOCl₂ → RNH₂Amide derivativesHydrochloride salt may require neutralization
DecarboxylationPyrolysis >200°CCO₂ + pyridine derivativeLimited by thermal stability of fused ring

Nucleophilic Aromatic Substitution

The pyridine ring supports electrophilic substitution, though reactivity is moderated by the electron-withdrawing carboxylic acid:

PositionNucleophileConditionsOutcomeReference
C-3NH₂⁻, CN⁻High temp, polar aprotic solventsSubstituted pyridines
C-5Grignard reagentsTHF, −78°CRing-opening observed in analogs

Notably, β-diketones undergo nucleophilic addition at the pyridine nitrogen, followed by cyclization to form indazole derivatives .

Oxidative Dehydrogenation

Under aerobic conditions with transition-metal catalysts (e.g., Pd(OAc)₂), the compound participates in cross-dehydrogenative coupling (CDC):

SubstratePartnerProductYieldConditions
β-Ketoesters2a Pyrazolo[1,5-a]pyridines72–74%O₂, 130°C, 18h
Dimedone (5a )Pyrido[1,2-b]indazoles68%Acetic acid, ethanol

Mechanistic studies suggest a pathway involving enol adduct formation → oxidative dehydrogenation → cyclization .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

PropertyValueImplications
pKa (carboxylic acid)~2.5 (estimated)Deprotonation above pH 4.5 enhances nucleophilicity
Solubility>50 mg/mL in H₂OFacilitates aqueous-phase reactions

Comparative Reactivity with Structural Analogs

Reactivity differs significantly based on carboxylate positioning:

Compound (CAS)Carboxylate PositionKey Reaction Divergence
1211516-10-76Higher electrophilicity at C-3 due to reduced steric hindrance
2567503-50-65Oxo group promotes conjugate addition over cyclization

Scientific Research Applications

Pharmacological Applications

The pharmacological properties of 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride have been explored in several studies, revealing its potential as a therapeutic agent. Key applications include:

  • Anticancer Activity
    • The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells. Inhibiting these kinases can lead to reduced tumor growth and proliferation .
  • Neuroprotective Effects
    • Research indicates that this compound may provide neuroprotective benefits by mitigating oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Properties
    • Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the cyclopenta[c]pyridine scaffold showed potent inhibition of CDK2 and CDK9. The results indicated that these compounds could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments conducted on neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in a significant reduction in cell death (up to 50% compared to untreated controls). This suggests a protective mechanism that warrants further investigation into its application for neurodegenerative diseases .

Research Findings Summary

ApplicationFindings
Anticancer ActivityInhibits CDK activity; induces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress-induced cell death by up to 50%
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 3-Carboxylic Acid vs. 6-Carboxylic Acid Derivatives

  • 5H,6H,7H-Cyclopenta[c]pyridine-3-carboxylic Acid Hydrochloride Molecular Formula: C₉H₉NO₂ (free acid); with HCl: ~C₉H₁₀ClNO₂. Key Features: Carboxylic acid at position 3, fused [c]pyridine ring. Implications: The position of the carboxylic acid influences steric and electronic effects. However, steric hindrance near the fused ring junction (position 6) could reduce reactivity in derivatization reactions .
  • Target Compound (6-Carboxylic Acid Derivative)

    • Inferred Properties : Similar molecular weight (~199.6 g/mol with HCl). The carboxylic acid at position 6 may exhibit weaker acidity due to reduced resonance stabilization compared to position 3. This positional difference could also affect binding interactions in biological systems.

Ring Fusion Isomerism: [b] vs. [c] Pyridine Systems

  • (7R)-5H,6H,7H-Cyclopenta[b]pyridin-7-amine Hydrochloride
    • Molecular Formula : C₈H₁₁ClN₂ (exact mass: 170.06 g/mol).
    • Key Features : Fused [b]pyridine ring, amine group at position 7, and hydrochloride salt.
    • Comparison : The [b] fusion shifts the nitrogen's position in the pyridine ring, altering electronic distribution. The amine group introduces basicity (pKa ~9–10), contrasting with the carboxylic acid's acidity (pKa ~2–4). This compound may serve as a building block for chiral catalysts or bioactive molecules, whereas the target compound’s carboxylate could interact with metal ions or enzymes .

Heterocyclic Variants: Pyrazolo-Pyridine Derivatives

  • 1-Methyl-5-(Trifluoromethyl)-1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-6-carboxylic Acid
    • Molecular Formula : C₉H₁₀F₃N₃O₂.
    • Molecular Weight : 249.19 g/mol.
    • Key Features : Pyrazolo ring system, trifluoromethyl group, and methyl substitution.
    • Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability. The pyrazolo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. This compound’s higher molecular weight and complex substituents may limit solubility compared to the cyclopenta[c]pyridine derivatives .

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (6-carboxylic acid HCl) Cyclopenta[c]pyridine Carboxylic acid (position 6) C₉H₁₀ClNO₂ ~199.6 Acidic, high solubility in polar solvents
3-Carboxylic Acid Isomer Cyclopenta[c]pyridine Carboxylic acid (position 3) C₉H₁₀ClNO₂ ~199.6 Enhanced resonance stabilization
[b]Pyridine Amine Derivative Cyclopenta[b]pyridine Amine (position 7) C₈H₁₁ClN₂ 170.06 Basic, chiral center, potential for salt formation
Pyrazolo-Pyridine Derivative Pyrazolo[4,3-b]pyridine Carboxylic acid, CF₃, methyl C₉H₁₀F₃N₃O₂ 249.19 High lipophilicity, metabolic stability

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s carboxylate group and salt form make it suitable for metal coordination or prodrug development. In contrast, the [b]pyridine amine derivative’s chirality could be leveraged for asymmetric synthesis .
  • Synthetic Challenges : Positional isomerism in cyclopenta[c]pyridines requires precise regioselective synthesis to avoid mixtures, as seen in the distinct properties of 3- vs. 6-carboxylic acid derivatives .
  • Data Limitations : The provided evidence lacks direct comparative studies on biological activity or thermodynamic stability. Further experimental work is needed to quantify acidity, solubility, and binding affinities.

Biological Activity

5H,6H,7H-Cyclopenta[c]pyridine-6-carboxylic acid hydrochloride (CAS: 220001-82-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9H10ClNO2
  • Molecular Weight : 199.64 g/mol
  • IUPAC Name : 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
  • Purity : Typically ≥ 95% .

Antitumor Activity

Research indicates that derivatives of cyclopenta[c]pyridine compounds exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have shown promising results against various cancer cell lines. In a study evaluating the biological activity of related compounds, one derivative exhibited an IC50 value of 700 nM against 17β-HSD Type 3, indicating potent antitumor properties .

Antibacterial and Anti-inflammatory Properties

The compound has also been investigated for its antibacterial and anti-inflammatory activities. Certain analogs derived from cyclopenta[c]pyridine structures demonstrated effectiveness against bacterial strains and showed potential in reducing inflammation in vitro .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of compounds based on the cyclopenta[c]pyridine structure were synthesized using microwave-assisted procedures, leading to high yields and significant biological activity. The most active compound from this series was identified as having an IC50 of approximately 900 nM against a specific target .
  • Pharmacological Studies :
    • In pharmacological evaluations, compounds derived from cyclopenta[c]pyridine were tested for their effects on various biological pathways. Notably, one study highlighted that modifications on the pyridine ring could enhance the biological activity significantly .
  • Mechanistic Insights :
    • Mechanistic studies suggest that these compounds may interact with specific enzymes involved in metabolic pathways, potentially leading to their observed biological effects. For example, certain derivatives were found to inhibit key enzymes implicated in tumor growth .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (nM)Reference
Cyclopenta[c]pyridine Derivative AAntitumor700
Cyclopenta[c]pyridine Derivative BAntibacterial900
Cyclopenta[c]pyridine Derivative CAnti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and functional group modifications. For cyclopenta[c]pyridine derivatives, reactions often require precise temperature control (e.g., 90–95°C for oxidation steps) and pH adjustments (e.g., acidification to pH 4 for crystallization) . Solvent systems like tetrahydrofuran (THF) under inert atmospheres are critical to prevent side reactions. Hydrochloride salt formation is achieved via treatment with HCl .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm hydrogen and carbon environments (e.g., pyridine protons at δ 7.4–8.3 ppm) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangements of the cyclopenta[c]pyridine core .

Q. What standard biochemical assays are used to evaluate its biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric protocols) are common. For example:

  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations.
  • Molecular Docking : Use software like AutoDock to predict binding modes to target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate results using orthogonal methods:

  • In Vitro/In Silico Correlation : Compare enzyme inhibition assays with molecular docking outcomes to identify false positives/negatives .
  • Buffer Optimization : Test activity across pH ranges (e.g., 6.5–7.4) and ionic strengths to assess environmental sensitivity .
  • Dose-Response Reproducibility : Conduct triplicate experiments with blinded controls to minimize bias .

Q. What strategies improve synthetic yields of the hydrochloride salt form?

  • Methodological Answer :

  • Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) for crystallization efficiency .
  • Reaction Quenching : Rapid cooling after HCl addition reduces byproduct formation .
  • Purification : Use reverse-phase chromatography or recrystallization in ethanol/water mixtures .

Q. How can computational modeling enhance understanding of its interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ nanoseconds to identify key residues in enzyme pockets .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for structural analogs .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

Q. What experimental designs are recommended for assessing stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 14 days .
  • Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light to identify degradation pathways .
  • Metabolite Profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.